
(E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and an acrylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate typically involves the following steps:
Halogenation: The starting material, 2-methoxy-6-pyridinyl, undergoes halogenation to introduce a halogen atom at the desired position.
Metal-Halogen Exchange: The halogenated compound is then subjected to a metal-halogen exchange reaction to form an organometallic intermediate.
Coupling Reaction: The organometallic intermediate is coupled with an acrylate derivative under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyridines and acrylates.
Scientific Research Applications
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: can be compared with other similar compounds, such as:
Methyl 3-(2-methoxy-6-pyridinyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
Methyl 3-(2-methoxy-6-pyridinyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness: The presence of the acrylate group in this compound gives it unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the acrylate functionality is required.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(6-methoxypyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-7H,1-2H3 |
InChI Key |
BQBVRFQRZQUANE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


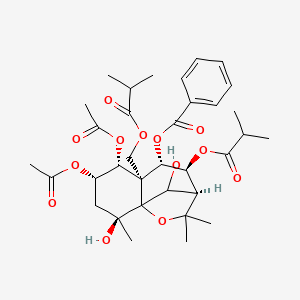

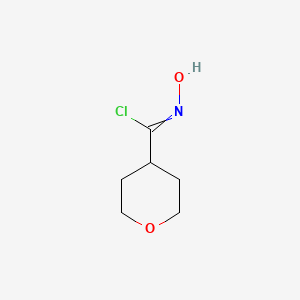
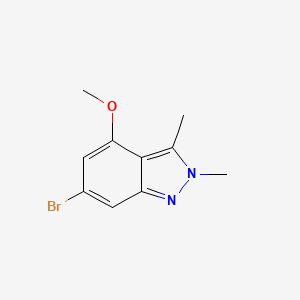
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
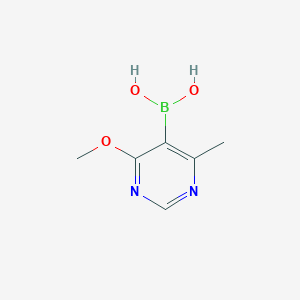
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
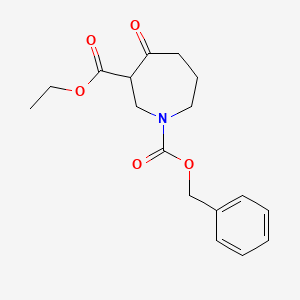
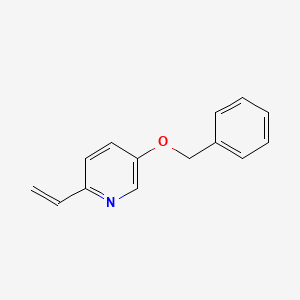
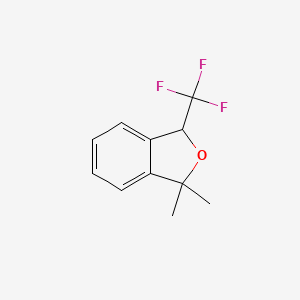

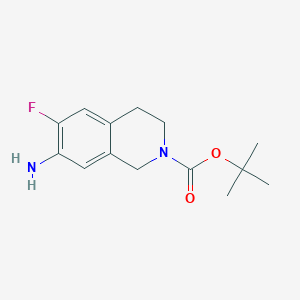

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
